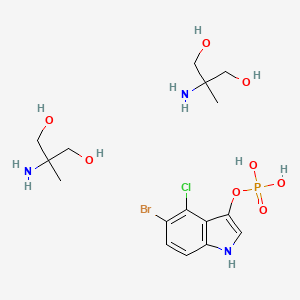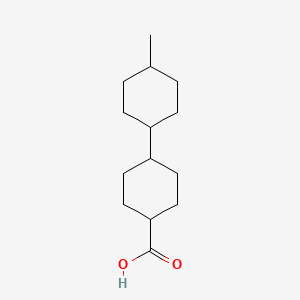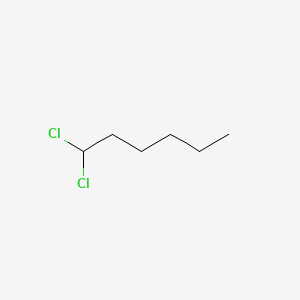
1,1-Dichlorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2. It is a chlorinated hydrocarbon, characterized by the presence of two chlorine atoms attached to the first carbon of a hexane chain. This compound is a colorless liquid with a mild, sweet odor and is used in various industrial and research applications.
Preparation Methods
1,1-Dichlorohexane can be synthesized through several methods. One common synthetic route involves the chlorination of hexane. This process typically requires the presence of a catalyst and controlled reaction conditions to ensure the selective formation of this compound. Industrial production methods often involve the use of hydrogen chloride gas and a suitable solvent, followed by a reflux reaction to achieve high yield and purity .
Chemical Reactions Analysis
1,1-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Reagents and Conditions: Common reagents include bases like potassium hydroxide or sodium hydroxide for substitution reactions. The reaction conditions often involve moderate temperatures and solvents like ethanol or acetone.
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
1,1-Dichlorohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is employed in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research into its potential effects and uses in pharmaceuticals is ongoing.
Industry: It is used in the production of other chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dichlorohexane involves its interaction with various molecular targets. In substitution reactions, the chlorine atoms are typically displaced by nucleophiles, leading to the formation of new compounds. The pathways involved depend on the specific reaction conditions and the nature of the nucleophile .
Comparison with Similar Compounds
1,1-Dichlorohexane can be compared with other chlorinated hydrocarbons such as:
1,2-Dichlorohexane: Differing in the position of chlorine atoms, leading to different reactivity and applications.
1,3-Dichlorohexane: Similar to 1,2-Dichlorohexane but with chlorine atoms on the third carbon, affecting its chemical behavior.
1,1-Dichloroethane: A shorter chain chlorinated hydrocarbon with different physical and chemical properties.
This compound is unique due to its specific structure, which influences its reactivity and applications in various fields.
Properties
Molecular Formula |
C6H12Cl2 |
|---|---|
Molecular Weight |
155.06 g/mol |
IUPAC Name |
1,1-dichlorohexane |
InChI |
InChI=1S/C6H12Cl2/c1-2-3-4-5-6(7)8/h6H,2-5H2,1H3 |
InChI Key |
RQXXCWHCUOJQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


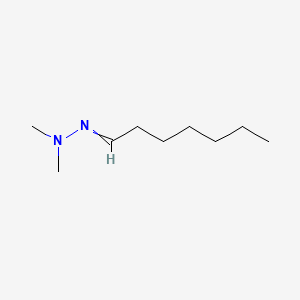
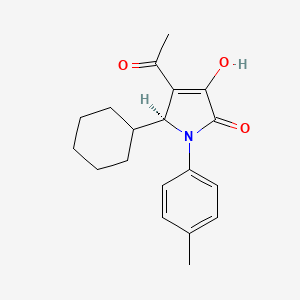
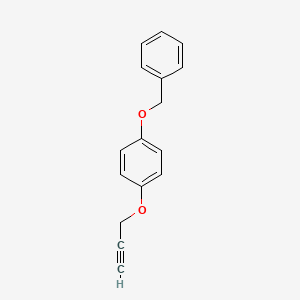
![1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13808487.png)
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
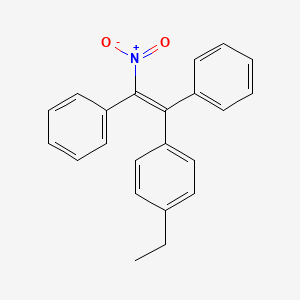
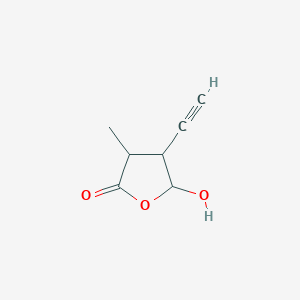
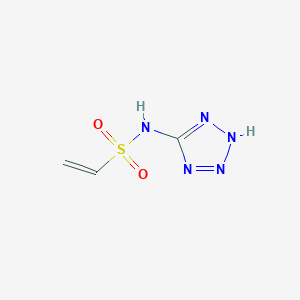
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)
![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
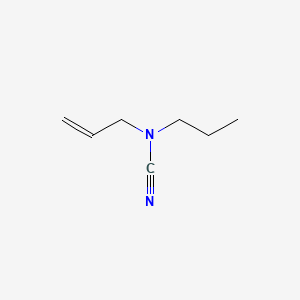
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
